molecular formula C18H13Br2N7O3 B11694217 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11694217
M. Wt: 535.1 g/mol
InChI Key: XWEWMHPSYOJXHM-HOEBFWFUSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3,5-dibromo-4-hydroxybenzaldehyde in the presence of acetic hydrazide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of oxadiazole and benzodiazole rings, along with the dibromo-hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C18H13Br2N7O3

Molecular Weight

535.1 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Br2N7O3/c19-10-5-9(6-11(20)16(10)29)7-22-24-14(28)8-27-13-4-2-1-3-12(13)23-18(27)15-17(21)26-30-25-15/h1-7,29H,8H2,(H2,21,26)(H,24,28)/b22-7-

InChI Key

XWEWMHPSYOJXHM-HOEBFWFUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=CC(=C(C(=C3)Br)O)Br)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br)C4=NON=C4N

Origin of Product

United States

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